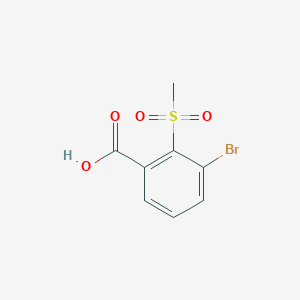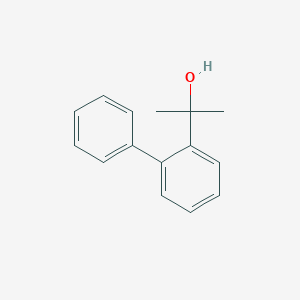
2-(Biphenyl-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylphenyl)propan-2-ol, also known as 2-phenyl-2-propanol, is a chemical compound that belongs to the alcohol group. It is a derivative of cumene and is characterized by its white to pale-yellow, odorless solid form. This compound is practically insoluble in water but soluble in ethanol and benzene .
Preparation Methods
2-(2-Phenylphenyl)propan-2-ol can be synthesized through the Grignard reaction. This involves the reaction between phenylmagnesium bromide and acetone. The reaction typically takes place in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water . The industrial production methods for this compound are similar, involving large-scale Grignard reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Phenylphenyl)propan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
2-(2-Phenylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reactant in various chemical reactions.
Biology: It serves as a biomarker for cumene exposure and metabolism.
Medicine: This compound is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Phenylphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in biochemical pathways .
Comparison with Similar Compounds
2-(2-Phenylphenyl)propan-2-ol can be compared with other similar compounds such as:
1-Phenylethanol: Similar in structure but with a different position of the hydroxyl group.
Phenylmethanol: Lacks the additional methyl groups present in 2-(2-Phenylphenyl)propan-2-ol.
2-Phenyl-2-butanol: Contains an additional ethyl group compared to 2-(2-Phenylphenyl)propan-2-ol. The uniqueness of 2-(2-Phenylphenyl)propan-2-ol lies in its specific structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
4635-81-8 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(2-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
InChI Key |
KHCFMICYKFJTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
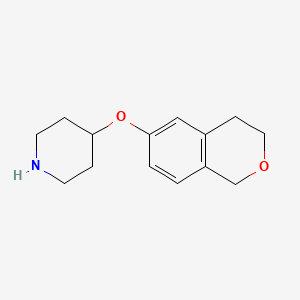
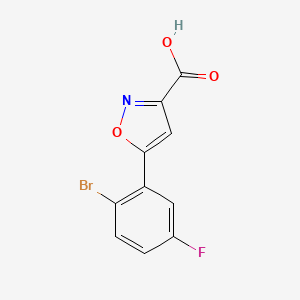
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
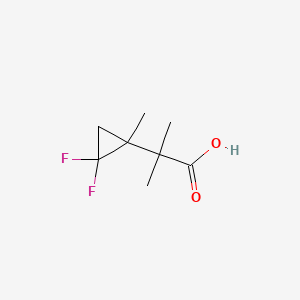

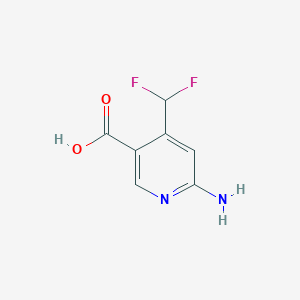
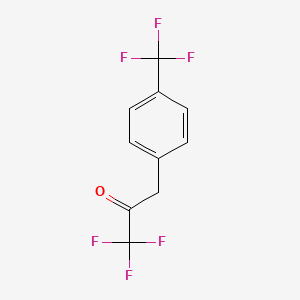
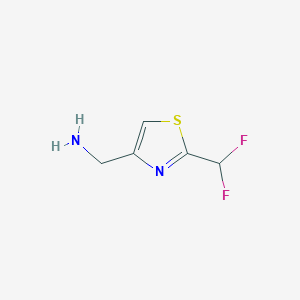
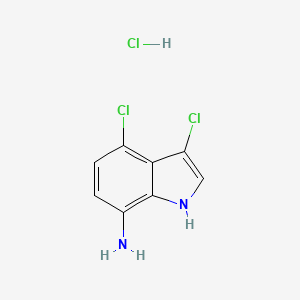
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
